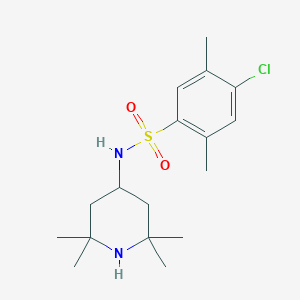
3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research due to its ability to inhibit chloride channels. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding site is located on the extracellular side of the channel and is highly conserved among different types of chloride channels. 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide binding results in the conformational change of the channel protein, which prevents chloride ions from passing through the channel pore. 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has been shown to inhibit various types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the calcium-activated chloride channel (CaCC), and the volume-regulated anion channel (VRAC).
Biochemical and Physiological Effects:
3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of CFTR channels by 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has been shown to reduce the secretion of fluid in the lungs and intestines, which can be beneficial in the treatment of cystic fibrosis. Inhibition of CaCC channels by 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has been shown to reduce smooth muscle contraction, which can be beneficial in the treatment of asthma and hypertension. Inhibition of VRAC channels by 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has been shown to reduce cell volume regulation and cell migration, which can be beneficial in the treatment of cancer and inflammation.
実験室実験の利点と制限
3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of chloride channels, which makes it a valuable tool for studying the role of chloride channels in various physiological processes. 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide can also have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide. One direction is to study the structure-activity relationship of 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide and its analogs to develop more potent and selective inhibitors of chloride channels. Another direction is to study the role of chloride channels in various disease states and develop new therapies targeting chloride channels. Finally, the development of new experimental techniques, such as optogenetics and CRISPR-Cas9, can provide new insights into the role of chloride channels in various physiological processes.
合成法
3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide can be synthesized using different methods, including the reaction of 3,4-dichloroaniline with diethylamine, followed by the reaction of the resulting product with methanesulfonyl chloride. Another method involves the reaction of 3,4-dichlorobenzenesulfonamide with diethylamine, followed by the reaction of the resulting product with methoxyacetyl chloride. Both methods result in the formation of 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide as a white crystalline powder with a melting point of 200-202°C.
科学的研究の応用
3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has been widely used in scientific research as an inhibitor of chloride channels. Chloride channels play a crucial role in various physiological processes, including cell volume regulation, acid-base balance, and neurotransmitter release. By inhibiting chloride channels, 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide can alter these physiological processes and provide insights into their mechanisms. 3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide has been used to study the role of chloride channels in various systems, including the nervous system, cardiovascular system, and respiratory system.
特性
分子式 |
C11H15Cl2NO3S |
|---|---|
分子量 |
312.2 g/mol |
IUPAC名 |
3,4-dichloro-N,N-diethyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)9-7-6-8(12)10(13)11(9)17-3/h6-7H,4-5H2,1-3H3 |
InChIキー |
IFRRZFSDFDHSFJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)


![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)
